molecular formula C15H14O4S B1359370 5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene CAS No. 898773-08-5

5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene

Cat. No. B1359370
M. Wt: 290.3 g/mol
InChI Key: OEKBIAMKKAQESI-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene, also known as 5-DMT, is a heterocyclic aromatic compound belonging to the thiophene family. It is a versatile compound with many potential applications in both organic synthesis and pharmaceutical research.

Scientific Research Applications

Antidepressant Properties

  • Context : Thiophene derivatives, including compounds like 5-(1,3-dioxolan-2-yl)-2-(2-methoxybenzoyl)thiophene, have been studied for their potential antidepressant properties. For instance, benzo[b]thiophene derivatives show promise as dual antidepressant drugs, demonstrating both serotonin receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).

Electronic and Optical Properties

  • Context : Thiophene derivatives are also of interest in the field of electronics and optics. Their electronic and electrochromic properties are being explored for applications in devices like solar cells and electrochromic films. Notably, novel monomers incorporating thiophene have shown promise in this area (Hu et al., 2019).

Coordination with Metal Ions

  • Context : Research has shown that certain thiophene compounds can interact with metal ions, suggesting potential applications in materials science and catalysis. These interactions vary depending on the nature of the thiophene derivative and the metal ion involved (Salameh & Tayim, 1983).

Leukotriene Biosynthesis Inhibition

  • Context : Dioxolane inhibitors, related to 1,3-dioxolane structures, have been investigated for their role in inhibiting leukotriene biosynthesis, which is significant in inflammatory processes. These compounds show in vitro and in vivo potency, suggesting therapeutic potential (Crawley & Briggs, 1995).

Solar Cell Applications

  • Context : There is ongoing research into using thiophene derivatives in the development of non-fullerene electron acceptors for solar cells. These compounds, when paired with appropriate donor polymers, have shown promising efficiency in power conversion, highlighting their potential in renewable energy technologies (Patil et al., 2015).

Antitumor Properties

  • Context : Compounds with thiophene and benzodioxol moieties have been synthesized and evaluated for their antitumor properties. Some of these compounds have shown significant activity against various cancer cell lines, indicating their potential in cancer therapy (Insuasty et al., 2012).

Antibacterial and Antifungal Applications

  • Context : Thiophene-containing compounds have been explored for their antibacterial and antifungal properties, demonstrating effectiveness against certain bacterial strains and fungi. This highlights their potential in addressing microbial resistance issues (Mabkhot et al., 2017).

Antimicrobial and Antioxidant Activities

  • Context : Novel thiophene derivatives have been synthesized and screened for antimicrobial and antioxidant activities. Some of these compounds have shown excellent activity, suggesting their usefulness in pharmaceutical applications (Raghavendra et al., 2016).

Optoelectronic Applications

  • Context : Thiophene derivatives are being studied for their potential in optoelectronic applications. Their photophysical properties, such as fluorescence, make them suitable for use in OLEDs, solar cells, and chemosensors (Dappour et al., 2019).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-17-11-5-3-2-4-10(11)14(16)12-6-7-13(20-12)15-18-8-9-19-15/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKBIAMKKAQESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641919
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene

CAS RN

898773-08-5
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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